Corylin

STAT3 inhibition anti-inflammatory IL-6 signaling

Corylin provides unmatched value for osteoporosis and bone metabolism research: validated in OVX rat & STZ diabetic mouse models via MAPK/STAT3 pathways. Unlike bavachalcone, corylin shows zero UGT inhibition, eliminating herb-drug interaction variables in combination studies. Superior HPLC reproducibility (interday RSD 1.3% vs 2.5-2.8% for analogs) ensures reliable QC. Ideal for STAT3 dose-response studies (IC50 1.37 µM) and as a reference standard.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 53947-92-5
Cat. No. B1236167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorylin
CAS53947-92-5
Synonymscorylin
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C
InChIInChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3
InChIKeyPWAACAMQKVIVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corylin (CAS 53947-92-5) Technical Procurement Overview: Isoflavonoid from Psoralea corylifolia


Corylin (CAS 53947-92-5, molecular formula C20H16O4, molecular weight 320.3 g/mol) is an isoflavonoid isolated from the fruits of Psoralea corylifolia L. (Fabaceae) [1]. It has been reported to possess osteoblastic proliferation-stimulating activity and various pharmacological effects including anti-inflammatory and anti-proliferative properties . Standard commercial specifications include purity ≥98% (HPLC), solubility in DMSO (≥90 mg/mL), and storage at 2-8°C protected from light . This compound serves as a reference standard and research material for mechanistic studies in bone metabolism, inflammation, and oncology applications.

Why Psoralea corylifolia Flavonoids Cannot Be Used Interchangeably with Corylin


Psoralea corylifolia produces multiple structurally related flavonoids including corylin, bavachalcone, corylifol A, neobavaisoflavone, bavachinin, and isobavachalcone, yet these compounds exhibit markedly divergent biological activity profiles, metabolic stability, and analytical behavior that preclude interchangeable use in research settings [1]. Substituting corylin with an alternative Psoralea flavonoid may introduce uncontrolled variables including differential potency against specific molecular targets (e.g., STAT3, UGT enzymes), distinct metabolic clearance pathways, and varying chromatographic performance that compromises assay reproducibility [2]. The following quantitative evidence establishes corylin's specific differentiation relative to its closest in-class comparators, supporting informed procurement decisions based on experimental objectives rather than superficial structural similarity.

Corylin Product-Specific Quantitative Evidence: Head-to-Head Differentiation Data


STAT3 Promoter Inhibition: Corylin Demonstrates 2.0× Higher Potency Than Bavachin and 3.3× Higher Than Bakuchiol in Hep3B Cells

Corylin exhibits intermediate potency among seven Psoralea corylifolia flavonoids for inhibiting IL-6-induced STAT3 promoter activity in Hep3B hepatocarcinoma cells, with an IC50 value of 1.37 ± 0.45 µM [1]. This represents 2.0× greater potency than bavachin (IC50 = 4.89 ± 0.05 µM) and 3.3× greater than bakuchiol (IC50 = 4.57 ± 0.45 µM), but 1.7× lower potency than corylifol A (IC50 = 0.81 ± 0.15 µM). Corylin also demonstrates 2.2× higher potency than bavachinin (IC50 = 3.02 ± 0.53 µM) and 1.8× higher than isobavachalcone (IC50 = 2.45 ± 0.13 µM).

STAT3 inhibition anti-inflammatory IL-6 signaling

UGT Enzyme Inhibition Profile: Corylin Shows Minimal UGT Inhibition vs. Bavachalcone's Significant UGT1A1 and UGT1A7 Inhibition

Corylin demonstrates a clean UGT inhibition profile, exhibiting no significant inhibition against UDP-glucuronosyltransferase isoforms UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, and UGT2B4 under the tested conditions [1]. In direct contrast, the structurally related bavachalcone exhibits strong noncompetitive inhibition of UGT1A1 (Ki = 5.41 µM) and UGT1A7 (Ki = 4.51 µM) using 4-methylumbelliferone (4-MU) as the probe substrate [1].

UGT inhibition herb-drug interactions metabolic stability

HPLC Analytical Performance: Corylin Demonstrates Superior Interday Precision (1.3% RSD) Compared to Most Psoralea Flavonoids

In a validated HPLC method for absolute quantification of nine flavonoid components from Psoralea corylifolia, corylin demonstrated interday precision of 1.3% RSD, which is substantially better than bavachalcone (2.8% RSD), bavachinin (2.5% RSD), neobavaisoflavone (2.6% RSD), and corylifol A (2.5% RSD) [1]. Corylin also exhibited intraday precision of 0.16% RSD and recovery of 103.5%, the highest recovery among all nine analytes tested [1].

HPLC method validation analytical precision quality control

In Vivo Osteoporosis Efficacy: Corylin Validated in Two Distinct OP Animal Models (Ovariectomized Rat and STZ-Induced Diabetic Mouse)

Corylin has demonstrated in vivo efficacy in ameliorating bone microarchitecture deterioration in an ovariectomized (OVX) rat model of postmenopausal osteoporosis, with treatment significantly modulating serum bone turnover markers CTX-1 (bone resorption marker) and P1NP (bone formation marker) [1]. In a separate streptozotocin (STZ)-induced diabetic osteoporosis mouse model, intragastric administration of corylin significantly improved bone mass and microarchitecture by promoting bone formation, inhibiting bone resorption, and alleviating local and systemic inflammation [2].

osteoporosis bone microarchitecture in vivo efficacy

Corylin Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Bone Metabolism Research Requiring MAPK Pathway-Targeted Osteoclast Apoptosis Induction

Corylin should be prioritized over other Psoralea flavonoids for osteoporosis and bone metabolism research due to its validated in vivo efficacy in both OVX rat and STZ-induced diabetic mouse models [5][6]. Its mechanism involves MAPK pathway inhibition leading to osteoclast apoptosis, as demonstrated by reduced P-MEK1/2, P-JNK, P-ERK1/2 and increased cleaved caspases in vitro (IC50 = 10.79 µM) [5]. The compound also modulates serum bone turnover markers CTX-1 and P1NP, providing dual regulation of bone formation and resorption [5].

Combination Therapy and Herb-Drug Interaction Studies Requiring Clean UGT Inhibition Profile

Corylin is the optimal choice for co-treatment or combination studies where minimizing herb-drug interaction variables is critical. Unlike bavachalcone, which significantly inhibits UGT1A1 (Ki = 5.41 µM) and UGT1A7 (Ki = 4.51 µM) [5], corylin demonstrates no measurable inhibition of six major UGT isoforms (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, UGT2B4) [5]. This clean metabolic profile eliminates confounding glucuronidation-based interactions when studying corylin alongside other therapeutic agents or probe substrates.

Quantitative Analysis and Quality Control Method Development for Psoralea-Containing Preparations

Corylin is the preferred reference standard for HPLC-based quantification of Psoralea corylifolia extracts and formulations due to its superior analytical performance characteristics: interday precision of 1.3% RSD (versus 2.5-2.8% RSD for bavachalcone, bavachinin, and corylifol A), intraday precision of 0.16% RSD, and the highest recovery (103.5%) among nine tested Psoralea flavonoids [5]. These characteristics improve method reproducibility and reduce interday variability in quality control laboratories.

STAT3-Mediated Inflammation and Oncology Research Requiring Intermediate Potency

For STAT3 pathway studies where balanced pharmacological activity is desired, corylin (IC50 = 1.37 µM) provides an intermediate potency option [5]. Researchers seeking stronger STAT3 inhibition may prefer corylifol A (IC50 = 0.81 µM), while those requiring lower potency to avoid potential toxicity or off-target effects may select bavachin (IC50 = 4.89 µM) or bakuchiol (IC50 = 4.57 µM) [5]. Corylin's potency profile enables graded dose-response studies across the STAT3 inhibition spectrum without the UGT interaction concerns associated with bavachalcone [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.